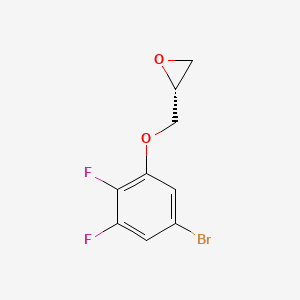

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUZXUFBGPSCBM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703516 | |

| Record name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702687-42-1 | |

| Record name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702687-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is a chiral epoxide that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a reactive oxirane ring, a stereodefined center, and a polyhalogenated aromatic moiety, offers a valuable scaffold for the synthesis of complex molecular targets. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, insights into its reactivity, and a discussion of its potential applications in drug discovery and development.

Introduction and Nomenclature

This compound is a halogenated aryl glycidyl ether. The "R" designation in its name refers to the rectus configuration at the chiral center of the oxirane ring, a crucial feature for its application in asymmetric synthesis. The molecule's structure combines the high reactivity of the epoxide ring with the specific electronic and steric properties imparted by the bromo- and difluoro-substituents on the phenyl ring. These features make it an attractive intermediate for introducing complex functionalities into target molecules with a high degree of stereochemical control.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane |

| CAS Number | 702687-42-1[1][2][3][4] |

| Molecular Formula | C₉H₇BrF₂O₂[1][2] |

| Molecular Weight | 265.05 g/mol [1][2] |

| SMILES | Brc1cc(OC[C@H]2CO2)c(c(c1)F)F[2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Similar small, functionalized organic molecules often exist in this state. |

| Melting Point | Not determined. | |

| Boiling Point | Expected to be relatively high (>250 °C) and likely to decompose at atmospheric pressure. | The presence of the aromatic ring and halogen atoms increases intermolecular forces. |

| Solubility | Soluble in a wide range of common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Sparingly soluble in water. | The molecule has both polar (ether, epoxide) and nonpolar (aromatic ring) regions. |

| Stability | Stable under neutral and dry conditions. The epoxide ring is susceptible to opening under acidic or basic conditions. | Epoxides are known to be reactive three-membered rings.[5] |

| Storage | Recommended to be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[6] | To prevent degradation and polymerization of the epoxide. |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 5-bromo-2,3-difluorophenol with a chiral three-carbon building block containing an epoxide precursor. A common and efficient method involves the use of (R)-epichlorohydrin or a derivative thereof.

Synthetic Pathway

The overall synthetic strategy involves the nucleophilic attack of the phenoxide ion of 5-bromo-2,3-difluorophenol on the electrophilic carbon of a chiral epoxide precursor.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of this compound.

Materials:

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants.

-

Addition of Epichlorohydrin: Add (R)-epichlorohydrin (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The stereochemistry of the chiral center dictates the stereochemical outcome of these reactions, making it a valuable tool in asymmetric synthesis.

Nucleophilic Ring-Opening Reactions

The epoxide ring can be opened by a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. The regioselectivity of the attack (at the C2 or C3 position of the oxirane) is influenced by the reaction conditions.

-

Under basic or neutral conditions: The nucleophile typically attacks the less sterically hindered terminal carbon of the epoxide.

-

Under acidic conditions: The nucleophile may attack the more substituted carbon due to the formation of a more stable partial positive charge in the transition state.

Caption: Nucleophilic ring-opening of the epoxide.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (δ 7.0-7.5 ppm), likely appearing as complex multiplets due to H-F coupling. - Oxirane Protons: Three distinct signals in the region of δ 2.5-4.5 ppm, showing characteristic geminal and vicinal couplings. The diastereotopic protons of the CH₂ group will exhibit distinct signals. - -OCH₂- Protons: Two diastereotopic protons adjacent to the aromatic ring, appearing as a multiplet around δ 4.0-4.5 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm), with chemical shifts influenced by the bromo and fluoro substituents. Carbon atoms directly bonded to fluorine will show large C-F coupling constants. - Oxirane Carbons: Two signals in the aliphatic region (δ 40-60 ppm). - -OCH₂- Carbon: A signal around δ 70 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of their positions relative to the other substituents.[12][13][14][15][16] |

| FTIR (cm⁻¹) | - Epoxide Ring Vibrations: Characteristic peaks around 1250 (ring breathing), 950-810 (asymmetric C-O-C stretch), and 880-750 (symmetric C-O-C stretch).[17][18][19][20][21] - Aromatic C-H Stretching: Peaks around 3100-3000. - Aromatic C=C Stretching: Peaks in the 1600-1450 region. - C-O (Aryl Ether) Stretching: A strong band around 1250-1200. - C-F Stretching: Strong absorptions in the 1300-1000 region. - C-Br Stretching: A peak in the 600-500 region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 264/266 with an isotopic pattern characteristic of a single bromine atom. - Major Fragmentation Pathways: Cleavage of the ether linkage, loss of the oxirane moiety, and fragmentation of the aromatic ring. Common fragments would include the phenoxy radical cation and ions resulting from the loss of CO, Br, and HF.[22][23] |

Applications in Drug Discovery and Development

The strategic placement of a chiral epoxide and a polyhalogenated aromatic ring makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals.

-

Chiral Building Block: The enantiopure epoxide serves as a "chiral pool" starting material, allowing for the introduction of a specific stereocenter into a target molecule. This is critical as the pharmacological activity of many drugs is dependent on their stereochemistry.[24]

-

Scaffold for Bioactive Molecules: The ring-opening of the epoxide with various nucleophiles provides a straightforward route to a diverse range of functionalized chiral molecules, such as amino alcohols and diols, which are common motifs in drug candidates.

-

Modulation of Physicochemical Properties: The bromo- and difluoro-substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity.

While specific drugs synthesized from this exact intermediate are not publicly disclosed, its structural motifs are present in various classes of therapeutic agents, including beta-blockers, antiviral agents, and enzyme inhibitors.

Safety and Handling

This compound should be handled with care by trained personnel in a well-ventilated laboratory setting. As with most epoxides and halogenated aromatic compounds, it should be considered potentially hazardous.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[25][26]

-

Ventilation: Use a chemical fume hood to minimize inhalation of vapors.[26]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[27][28]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents, which can cause vigorous reactions and polymerization.[25]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A specific Safety Data Sheet (SDS) should be consulted for detailed handling and emergency procedures.

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of complex, high-value molecules. Its well-defined stereochemistry and the unique combination of reactive and modulating functional groups make it a powerful tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, paving the way for its broader application in innovative chemical research.

References

-

New Jersey Department of Health. (n.d.). ALLYL GLYCIDYL ETHER HAZARD SUMMARY. [Link]

-

Gelest, Inc. (2016, December 22). ALLYL GLYCIDYL ETHER Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl glycidyl ether, 99+. [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 0096 - ALLYL GLYCIDYL ETHER. [Link]

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. [Link]

-

ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Dr. Rahul Bhondwe. (2021, May 4). Synthesis of R) and (S)-Epichlorohydrin from D-Mannitol [Video]. YouTube. [Link]

-

Yakunin, S., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(1), 225-234. [Link]

-

Yakunin, S., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(1), 225-234. [Link]

-

Farnell. (2018, October 29). Safety Data Sheet. [Link]

-

Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. [Link]

-

Wikipedia. (n.d.). Epichlorohydrin. [Link]

-

Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. [Link]

-

NIST WebBook. (n.d.). Oxirane, (phenoxymethyl)-. [Link]

-

PubMed. (1989). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the epoxy resin, phenolic resin, and 0% filler mixture. [Link]

-

MAP Labs - Materials Testing. (n.d.). FTIR Examples. [Link]

-

NIH. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. [Link]

-

Patsnap. (n.d.). Preparation method of 3, 5-difluorophenol. [Link]

-

NIST WebBook. (n.d.). Oxirane, (phenoxymethyl)-. [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. [Link]

-

ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

ResearchGate. (n.d.). FTIR spectra for epoxy formation at 823 cm -1 . The presence of the... [Link]

-

ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). [Link]

-

The Royal Society of Chemistry. (2025). Supplementary Information (SI) for Soft Matter. [Link]

-

ECHA. (n.d.). (2R)-2-{[(5-bromo-2,3-difluorophenyl)oxy]methyl}oxirane. [Link]

-

Royal Society of Chemistry. (n.d.). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. [Link]

-

Hilaris Publisher. (2023, August 29). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]

-

MDPI. (n.d.). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | 702687-42-1 [chemicalbook.com]

- 4. This compound CAS#: 702687-42-1 [amp.chemicalbook.com]

- 5. Buy this compound (EVT-1685608) | 702687-42-1 [evitachem.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. B23853.14 [thermofisher.com]

- 9. B23853.03 [thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. biosynth.com [biosynth.com]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. FTIR Examples - MAP Labs [maplaboratory.net]

- 20. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Oxirane, (phenoxymethyl)- [webbook.nist.gov]

- 23. youtube.com [youtube.com]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. nj.gov [nj.gov]

- 26. gelest.com [gelest.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]

An In-Depth Technical Guide to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS Number: 702687-42-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Chiral Intermediate

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is a highly specialized chiral epoxide that has garnered significant attention in medicinal chemistry and process development. Its primary significance lies in its role as a key building block in the synthesis of Lifitegrast, an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of dry eye disease.[1][2] The precise stereochemistry and unique halogenation pattern of this oxirane are critical for the ultimate efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on the underlying scientific principles that govern its use in pharmaceutical development.

Physicochemical and Structural Characteristics

This compound is a halogenated organic compound featuring a strained three-membered oxirane ring, a chiral center, and a substituted aromatic moiety.[3] These structural features dictate its chemical reactivity and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 702687-42-1 | [4] |

| Molecular Formula | C₉H₇BrF₂O₂ | [4] |

| Molecular Weight | 265.05 g/mol | [4] |

| Appearance | (Not explicitly stated in search results, typically a colorless to pale yellow liquid or low-melting solid) | Inferred |

| Boiling Point | Not explicitly available in search results. | [5] |

| Melting Point | Not explicitly available in search results. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetone. | Inferred |

| SMILES | FC1=C(F)C(OC[C@@H]2OC2)=CC(Br)=C1 | [6] |

Synthesis of this compound: A Stereoselective Approach

The synthesis of this chiral epoxide is a critical step in the overall synthesis of Lifitegrast. The primary strategy involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, between 5-bromo-2,3-difluorophenol and a suitable chiral three-carbon building block.[7][8][9][10][11]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 5-bromo-2,3-difluorophenol and a chiral glycidyl derivative. The chirality of the final product is introduced through the use of an enantiomerically pure starting material, such as (R)-epichlorohydrin or (R)-glycidyl tosylate.

Caption: Retrosynthetic analysis of the target oxirane.

Step-by-Step Synthesis Protocol

Reaction: Williamson Ether Synthesis

Starting Materials:

-

5-Bromo-2,3-difluorophenol

-

(R)-epichlorohydrin

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., acetone, dimethylformamide)

Procedure:

-

Deprotonation of the Phenol: In a clean, dry reaction vessel, dissolve 5-bromo-2,3-difluorophenol in the chosen solvent. Add the base portion-wise at room temperature with stirring. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Nucleophilic Attack: To the resulting phenoxide solution, add (R)-epichlorohydrin dropwise. The phenoxide will act as a nucleophile, attacking the least hindered carbon of the epichlorohydrin in an SN2 reaction, displacing the chloride.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically washed with water and brine to remove any remaining base and salts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Role in the Synthesis of Lifitegrast

This compound is a critical intermediate in the multi-step synthesis of Lifitegrast. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of other key fragments of the final drug molecule. The (R)-stereochemistry is essential for the correct three-dimensional orientation of the final drug, which is crucial for its binding to the LFA-1 receptor.[1]

The synthesis of Lifitegrast involves the coupling of several complex intermediates, and the use of this pre-functionalized, chiral epoxide simplifies the overall synthetic route and ensures the desired stereochemical outcome.[2][12][13]

Sources

- 1. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 3. Buy this compound (EVT-1685608) | 702687-42-1 [evitachem.com]

- 4. This compound | 702687-42-1 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. appchemical.com [appchemical.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifitegrast synthesis - chemicalbook [chemicalbook.com]

Introduction: The Analytical Challenge of a Chiral Pharmaceutical Building Block

An In-depth Technical Guide for the Structure Elucidation of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

This compound is a highly functionalized molecule of significant interest in pharmaceutical development.[1] Its structure presents a distinct analytical challenge, defined by three key features: a stereochemically defined chiral center at the epoxide, a flexible ether linkage, and a polysubstituted aromatic ring bearing bromine and fluorine atoms. For researchers in drug discovery and process development, unambiguous confirmation of its structure—identity, purity, and absolute stereochemistry—is not merely a procedural step but a prerequisite for advancing a candidate molecule.

This guide eschews a generic checklist approach. Instead, it presents a logical, field-proven workflow for the comprehensive structure elucidation of this molecule. We will demonstrate how a suite of orthogonal analytical techniques, when used in concert, creates a self-validating system that ensures the highest degree of scientific confidence. This document is structured to explain not just the what but the why behind each experimental choice, providing the causal links that are critical for robust scientific inquiry.

Part 1: Establishing the Foundation - Molecular Formula and Atomic Connectivity

Before delving into finer details like stereochemistry, the fundamental identity of the compound must be confirmed. This involves verifying the elemental composition and mapping the connections between atoms to form the correct molecular skeleton.

High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

Expertise & Rationale: The first question for any unknown sample is, "What is its elemental formula?" Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of a unique elemental formula. This is the foundational piece of data upon which all other structural evidence is built.

An Electron Spray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺ or [M+Na]⁺), which is critical for formula determination.

Expected Data: The molecular formula for this compound is C₉H₇BrF₂O₂.[2][3][4] The presence of bromine is a key validation point, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern in the mass spectrum, providing immediate confirmation of a single bromine atom in the structure.

| Parameter | Theoretical Value | Observed Value (Example) |

| Molecular Formula | C₉H₇BrF₂O₂ | C₉H₇BrF₂O₂ |

| Exact Mass (⁷⁹Br) | 263.9601 | 263.9604 |

| Exact Mass (⁸¹Br) | 265.9580 | 265.9583 |

| Mass Error | - | < 2 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom. For a molecule this complex, a suite of 1D and 2D NMR experiments is required to piece together the atomic connectivity puzzle.

-

¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Identifies all unique carbon environments. Aromatic carbons typically appear between 120-150 ppm.[5]

-

¹⁹F NMR: Crucial for this molecule, it directly observes the two fluorine environments, confirming their presence and providing information about their coupling to neighboring protons and each other.

-

2D NMR (COSY, HSQC): These experiments correlate connected nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (e.g., within the epoxide ring). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

Illustrative 2D NMR Connectivity Map:

The following diagram illustrates how correlations from COSY and HSQC experiments would be used to assemble the key fragments of the molecule.

Caption: Key 2D NMR correlations for assembling the molecular backbone.

Part 2: Verifying Functional Groups and Positional Isomerism

With a confirmed formula and skeleton, we must now validate the presence of key functional groups and confirm the specific substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FTIR/Raman): Functional Group Fingerprinting

Expertise & Rationale: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide an orthogonal method to confirm the functional groups suggested by NMR and MS.[6][7] They work by probing the vibrational energies of chemical bonds.[8] While NMR excels at the overall skeleton, FTIR is highly sensitive to specific bond types, especially polar ones like C-O and C=O, making it perfect for confirming the epoxide and ether moieties.

Key Expected Vibrational Modes:

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Rationale for Assignment |

| Epoxide | Asymmetric C-O-C stretch | ~1250 | Characteristic of the strained three-membered ring. |

| Epoxide | Ring "breathing" | ~850-950 | Confirms the cyclic ether structure. |

| Aryl Ether | Ar-O-C stretch | ~1200-1270 (asymmetric) | Indicates the ether linkage to the aromatic ring. |

| Aromatic Ring | C=C stretch | ~1450-1600 | Confirms the presence of the benzene ring. |

| Fluoroaromatic | C-F stretch | ~1100-1300 | Strong absorption confirming fluorine substitution. |

| Bromoaromatic | C-Br stretch | ~500-650 | Found in the far-IR or Raman "fingerprint" region. |

Detailed NMR Analysis: Pinpointing Substituent Positions

Expertise & Rationale: The initial NMR data provides the skeleton; a deeper analysis confirms the precise arrangement. The chemical shifts and, more importantly, the coupling constants (J-values) of the aromatic protons are highly sensitive to their electronic environment and position relative to substituents. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[5][9] The electron-withdrawing nature of fluorine and bromine atoms will shift adjacent protons downfield.[10] Furthermore, the coupling between the two remaining aromatic protons (H-4 and H-6) will exhibit a meta-coupling constant (⁴JHH), which is typically small (2-3 Hz), confirming their 1,3 relationship relative to each other.

Part 3: The Critical Stereochemical Question - Confirming Enantiopurity

For a chiral molecule intended for pharmaceutical use, confirming the absolute configuration and enantiomeric purity is paramount.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Expertise & Rationale: Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[11] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with each enantiomer.[12] The difference in stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are exceptionally effective for a wide range of compounds, including chiral epoxides.[13][14]

Method development involves screening different CSPs and mobile phases (e.g., normal-phase like hexane/isopropanol or polar organic mode) to achieve optimal resolution.[13][15] The goal is to obtain a baseline separation of the (R)- and (S)-enantiomers. For the target compound, a single sharp peak at the expected retention time for the (R)-enantiomer, with no detectable peak for the (S)-enantiomer, would confirm its high enantiomeric purity.

Principle of Chiral Separation:

Caption: Differential interaction of enantiomers with a chiral stationary phase.

Experimental Protocol: Chiral HPLC Method

-

Column Selection: Start with a polysaccharide-based chiral column, such as a CHIRALCEL® OD or CHIRALPAK® AD.

-

Mobile Phase: Begin with a normal-phase mobile phase, typically a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

-

Flow Rate: Set a standard flow rate of 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Injection: Inject a small volume (5-10 µL) of a racemic standard (if available) to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.

-

Analysis: Inject the sample of this compound.

-

Confirmation: A single peak corresponding to the retention time of the (R)-enantiomer confirms identity and purity. The enantiomeric excess (%ee) can be calculated from the peak areas if any of the (S)-enantiomer is detected.

Part 4: The Final Synthesis - An Integrated and Self-Validating Workflow

The true power of this analytical approach lies not in any single technique, but in their synergy. Each piece of data must be consistent with all others to build an unshakeable structural assignment.

The Logic of Self-Validation:

-

The HRMS provides an elemental formula (C₉H₇BrF₂O₂) that is fully accounted for by the number of signals in the ¹³C and ¹⁹F NMR spectra.

-

The connectivity map derived from 2D NMR is consistent with the functional groups independently identified by FTIR (epoxide, ether, aromatic).

-

The substitution pattern on the aromatic ring, determined by ¹H NMR coupling constants, is validated by the number of distinct aromatic signals in the ¹³C NMR spectrum.

-

Finally, the enantiopurity confirmed by Chiral HPLC validates the "(R)-" designation in the compound's name, ensuring the correct stereoisomer has been synthesized and analyzed.

This integrated approach ensures trustworthiness and scientific rigor. An inconsistency at any stage would invalidate the entire assignment and trigger further investigation.

Comprehensive Analytical Workflow Diagram:

Caption: A comprehensive workflow for structure elucidation and validation.

Conclusion

The structure elucidation of this compound is a multi-faceted task that demands more than the simple application of analytical techniques. It requires a logical, integrated strategy where each method provides a unique piece of the puzzle, and the final picture is assembled through rigorous cross-validation. By combining the elemental precision of HRMS, the detailed connectivity mapping of NMR, the functional group confirmation of FTIR, and the unambiguous stereochemical determination of chiral HPLC, researchers can achieve an authoritative and trustworthy structural assignment. This self-validating workflow is essential for ensuring the quality, safety, and efficacy of novel pharmaceutical agents.

References

- Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters. PubMed.

- Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. ResearchGate.

- Application of chemical ionization mass spectrometry of epoxides to the determination of olefin position in aliphatic chains. Analytical Chemistry - ACS Publications.

- Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. PMC - NIH.

- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.

- Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. PMC - NIH.

- This compound. EvitaChem.

- Chiral HPLC separation: strategy and approaches. Chiralpedia.

- Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing).

- NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate.

- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- This compound. ChemicalBook.

- CAS 702687-42-1 this compound. Alfa Chemistry.

- Video: NMR Spectroscopy of Benzene Derivatives. JoVE.

- Oxirane,2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R)- | 702687-42-1. Appchem.

- This compound. ChemicalBook.

- Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Pharma's Almanac.

- 12: Vibrational Spectroscopy of Diatomic Molecules. Chemistry LibreTexts.

- What Is Vibrational Spectroscopy? - Chemistry For Everyone. YouTube.

- 702687-66-9 | 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane. ChemScene.

Sources

- 1. Buy this compound (EVT-1685608) | 702687-42-1 [evitachem.com]

- 2. This compound CAS#: 702687-42-1 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. appchemical.com [appchemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 11. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral epoxide compound, (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane. This molecule is of significant interest in pharmaceutical chemistry due to its potential applications in drug synthesis and development.[1] A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

The molecular structure of this compound incorporates a brominated and difluorinated phenyl ring, an ether linkage, and a chiral oxirane (epoxide) ring.[1] Each of these functional groups contributes distinct and predictable signals in various spectroscopic techniques. This guide will systematically dissect these expected spectral features, providing a robust framework for the identification and characterization of this and structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals corresponding to the aromatic, ether, and epoxide moieties.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the oxirane and methyl group.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

| H (Aromatic) | 7.0 - 7.5 | m | - | The two aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring. The electron-withdrawing effects of the bromine and fluorine atoms will further shift these signals downfield. Complex splitting (multiplet, m) is expected due to coupling with each other and potentially with the fluorine atoms. |

| H (C7) | 4.0 - 4.5 | m | - | The two diastereotopic protons on the carbon adjacent to the ether oxygen (C7) are expected to resonate in this region. Their chemical shift is influenced by the adjacent electronegative oxygen atom. They will exhibit complex splitting due to geminal coupling and coupling with the proton on C8. |

| H (C8) | 3.0 - 3.5 | m | - | The proton on the chiral center of the oxirane ring (C8) is expected to appear in this range.[2][3] This proton will show complex splitting due to coupling with the diastereotopic protons on C7 and the geminal protons on C9. |

| H (C9) | 2.5 - 3.0 | m | - | The two diastereotopic protons on the terminal carbon of the oxirane ring (C9) are expected to resonate at a slightly higher field compared to the C8 proton.[2][3] Their distinct chemical environments will lead to separate signals, and they will exhibit complex splitting due to geminal coupling and coupling with the C8 proton. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C (Aromatic, C-O) | 150 - 160 | The aromatic carbon directly attached to the ether oxygen (C6) will be significantly deshielded and appear at a low field. |

| C (Aromatic, C-F) | 140 - 155 | The aromatic carbons bonded to fluorine (C1, C2) will also be deshielded. The signals may appear as doublets due to C-F coupling. |

| C (Aromatic, C-Br) | 110 - 120 | The aromatic carbon attached to bromine (C4) will resonate in this region. |

| C (Aromatic, C-H) | 100 - 115 | The aromatic carbons bonded to hydrogen (C3, C5) will appear at a relatively higher field compared to the substituted carbons. |

| C7 | 70 - 80 | The carbon of the methylene group adjacent to the ether oxygen (C7) will be deshielded by the oxygen atom. |

| C8 | 50 - 60 | The chiral carbon of the oxirane ring (C8) is expected to resonate in this range, which is characteristic for epoxide carbons.[4][5] |

| C9 | 45 - 55 | The terminal carbon of the oxirane ring (C9) will appear at a slightly higher field compared to the substituted C8.[4][5] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the epoxide ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to Strong |

| 1300 - 1000 | C-O stretch (ether and epoxide) | Strong |

| 1280 - 1230 | Epoxide ring "breathing" (symmetric stretch) | Medium |

| 950 - 810 | Epoxide ring (asymmetric stretch) | Strong |

| 880 - 750 | Epoxide ring (symmetric stretch) | Strong |

| 1100 - 1000 | C-F stretch | Strong |

| 700 - 500 | C-Br stretch | Medium to Strong |

The presence of a strong absorption band in the 1300-1000 cm⁻¹ region is a key indicator of the C-O bonds in the ether and epoxide groups.[2] More specifically, the characteristic vibrations of the three-membered epoxide ring are expected in the 1280-1230 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹ regions.[6] The absence of a strong, broad absorption around 3500-3200 cm⁻¹ would confirm the absence of a hydroxyl group, and the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl group.[4]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, although it may be of low intensity.[2] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The nominal molecular weight is 265 g/mol .[7]

-

Major Fragmentation Pathways: The fragmentation of the molecule is likely to be initiated by cleavage of the bonds adjacent to the ether oxygen and within the epoxide ring.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 207/209 | [C₇H₄BrF₂O]⁺ | Loss of the oxirane ring (C₂H₃O) |

| 187/189 | [C₆H₂BrF₂O]⁺ | Cleavage of the C-O bond between the aromatic ring and the ether oxygen, with the charge retained on the aromatic portion. |

| 157 | [C₉H₇F₂O₂]⁺ | Loss of the bromine atom. |

| 57 | [C₃H₅O]⁺ | Cleavage of the ether bond to form the glycidyl cation. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation, providing valuable structural information.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Simplified representation of fragmentation in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound provides a comprehensive understanding of its molecular structure. The predicted NMR, IR, and MS data presented in this guide offer a detailed roadmap for researchers working with this compound. By correlating the expected spectral features with the known structural motifs, scientists can confidently verify the identity and purity of their samples, which is a critical step in any drug discovery and development pipeline. The experimental protocols outlined provide a standardized approach to data acquisition, ensuring reproducibility and reliability of the results. This guide serves as a valuable resource for the scientific community, facilitating further research and application of this important chiral building block.

References

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. [Link]

-

Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides. [Link]

-

Applichem. (n.d.). Oxirane,2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R)-. [Link]

Sources

- 1. Buy this compound (EVT-1685608) | 702687-42-1 [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 5. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. appchemical.com [appchemical.com]

An In-Depth Technical Guide to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, a chiral epoxide of significant interest in modern medicinal chemistry. We will delve into its material safety data, safe handling protocols, and its strategic applications in the synthesis of high-value pharmaceutical compounds.

Core Compound Identity and Properties

This compound is a halogenated chiral epoxide.[1] Its structure, featuring a reactive oxirane ring, a difluorinated phenyl ring, and a bromine atom, makes it a versatile synthetic intermediate.[1] The presence of fluorine and bromine can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 702687-42-1 | [3][4] |

| Molecular Formula | C₉H₇BrF₂O₂ | [3][4] |

| Molecular Weight | 265.05 g/mol | [3][4] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Purity | Typically ≥98% | - |

| Storage | Sealed in a dry environment at 2-8°C is recommended by some suppliers | - |

Material Safety Data Sheet (MSDS)

Hazard Identification

GHS Hazard Statements:

Structural Alerts for Toxicity: The epoxide functional group is a known structural alert for potential genotoxicity. Epoxides are electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA, which can lead to mutations.[6] The presence of halogens on the aromatic ring can also modulate the metabolic profile and potential toxicity of the compound.[7]

First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen fluoride, and hydrogen bromide.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[8][9][10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[8] Some suppliers recommend storage at 2-8°C.

Exposure Controls/Personal Protection

-

Engineering Controls: Work should be performed in a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If the fume hood is not available or ventilation is inadequate, use a full-face supplied-air respirator.

-

Applications in Drug Development

Chiral epoxides are highly valued synthons in the pharmaceutical industry due to their ability to introduce stereocenters with high fidelity.[11] this compound is a key intermediate in the asymmetric synthesis of various pharmaceutical agents, most notably (S)-beta-blockers.[11][12][13]

Synthesis of (S)-Beta-Blockers

Beta-adrenergic blocking agents (beta-blockers) are a cornerstone in the management of cardiovascular diseases.[11] The therapeutic activity of many beta-blockers resides predominantly in the (S)-enantiomer.[11] The synthesis of enantiomerically pure (S)-beta-blockers is a critical objective in pharmaceutical manufacturing.[11][14]

The general synthetic strategy involves the nucleophilic ring-opening of the chiral epoxide with an appropriate amine. The (R)-configuration of the starting epoxide dictates the (S)-configuration of the resulting amino alcohol, a key structural feature of beta-blockers.

The brominated and difluorinated phenyl moiety of this compound can be a precursor to a variety of beta-blocker side chains, or it may be a feature of the final drug molecule itself, where the halogens can enhance binding affinity and modulate metabolic stability.[2][15]

Experimental Protocols

General Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of reactive chiral epoxides.

Illustrative Synthesis of an (S)-Beta-Blocker Intermediate

The following is a representative, non-validated protocol for the synthesis of an (S)-beta-blocker intermediate using a chiral epoxide. This should be adapted and optimized for specific substrates and reaction conditions.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the epoxide in a suitable solvent (e.g., isopropanol or acetonitrile).

-

Add the desired amine (e.g., isopropylamine, 1.2 eq).

Step 2: Reaction

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-amino alcohol.

Caption: A generalized workflow for the synthesis of an (S)-beta-blocker intermediate.

Conclusion

This compound is a valuable and highly reactive chiral building block with significant potential in pharmaceutical synthesis. Its careful and informed handling is paramount to ensure laboratory safety and successful experimental outcomes. This guide provides a foundational understanding of its properties, safety considerations, and applications to empower researchers in their drug discovery and development endeavors. Always consult the latest safety information from your chemical supplier and adhere to your institution's safety protocols.

References

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

-

Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral. beta. -adrenergic blocking agents. The Journal of Organic Chemistry, 51(19), 3710–3712. [Link]

-

Chirality. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]

- Sonawane, S., Patil, G. D., & Gurjar, M. (2011). Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate. Organic Process Research & Development, 15(5), 1149-1154.

-

University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

-

ECHA. (n.d.). (2R)-2-{[(5-bromo-2,3-difluorophenyl)oxy]methyl}oxirane. Retrieved from [Link]

-

Lab Manager. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Retrieved from [Link]

-

University of California, Santa Barbara. (2015, July 17). Highly Reactive Chemicals Hazard Class Standard Operating Procedure. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Retrieved from [Link]

-

Limban, C., et al. (2018). The use of structural alerts to avoid the toxicity of pharmaceuticals. Toxicology Reports, 5, 1023-1036. [Link]

-

Appchem. (n.d.). Oxirane,2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R)-. Retrieved from [Link]

- Google Patents. (n.d.). US11357738B2 - Semifluorinated compounds and their compositions.

-

USPTO. (n.d.). Patent File Wrapper - Application Data | Open Data Portal. Retrieved from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

D'Andrea, D., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633. [Link]

- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

Beilstein Journal of Organic Chemistry. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035-2064. [Link]

-

Limban, C., et al. (2018). The use of structural alerts to avoid the toxicity of pharmaceuticals. Toxicology Reports, 5, 1023-1036. [Link]

-

National Center for Biotechnology Information. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US12318374B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea.

-

Frontiers in Molecular Biosciences. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Molecular Biosciences, 5, 39. [Link]

Sources

- 1. Buy this compound (EVT-1685608) | 702687-42-1 [evitachem.com]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 702687-42-1 [chemicalbook.com]

- 4. This compound CAS#: 702687-42-1 [amp.chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.arizona.edu [research.arizona.edu]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jmedchem.com [jmedchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Halogenated Phenoxymethyl Oxiranes: A Technical Guide to Their Biological Activity

Foreword: Unlocking New Pharmacological Vistas

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, medicinal chemists are increasingly turning their attention to the strategic modification of known bioactive scaffolds. Among these, the phenoxymethyl oxirane core has emerged as a promising framework. Its inherent reactivity, governed by the strained oxirane ring, coupled with the versatile aromaticity of the phenoxy group, presents a unique canvas for pharmacological innovation. The introduction of halogens—a classic yet potent strategy in drug design—to this scaffold is poised to unlock a new dimension of biological activity. This guide provides a comprehensive technical exploration of the anticipated biological activities of halogenated phenoxymethyl oxiranes, drawing upon established principles of medicinal chemistry and extrapolating from the known bioactivities of structurally related compounds. While direct, extensive research on this specific class of molecules remains nascent, this document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a roadmap for future investigation and application.

I. The Architectural Blueprint: Understanding the Phenoxymethyl Oxirane Scaffold

The phenoxymethyl oxirane molecule, at its core, is an ether linkage between a phenyl group and a glycidyl group (an oxirane with a methyl bridge). The key structural features that underpin its biological potential are:

-

The Oxirane Ring: This three-membered heterocyclic ether is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions.[1] This inherent reactivity is a double-edged sword; it is the basis for covalent interactions with biological macromolecules, such as enzymes and DNA, but it also necessitates careful consideration of potential toxicity. The ring-opening can proceed via different mechanisms depending on the reaction conditions (acidic or basic), influencing the nature of the resulting adduct.[2][3]

-

The Phenoxy Moiety: The aromatic phenyl ring provides a platform for a multitude of non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). Its presence is a key predictor of cytotoxic potency in simple oxiranes.[4][5] Furthermore, the phenoxy group can be readily substituted with various functional groups to modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability.

-

The Ether Linkage: The ether bond connects the reactive oxirane and the versatile phenoxy components, providing a degree of conformational flexibility that can influence how the molecule fits into the active sites of biological targets.

II. The Halogen Hammer: A Strategic Tool for Modulating Bioactivity

Halogenation is a time-honored and highly effective strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds.[6] The introduction of fluorine, chlorine, bromine, or iodine can profoundly impact a molecule's:

-

Lipophilicity: Halogens, particularly chlorine and bromine, can significantly increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Electronic Effects: The high electronegativity of halogens can create dipole moments and alter the electron distribution within the molecule, influencing its binding affinity to target proteins.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

-

Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to the overall binding energy of a drug-receptor complex.

The position and nature of the halogen substituent are critical determinants of its effect on biological activity, a principle well-documented in various classes of bioactive molecules.[7][8][9]

III. Anticipated Biological Activities: A Synthesis of Evidence

While direct experimental data on halogenated phenoxymethyl oxiranes is limited, a compelling case for their potential biological activities can be constructed by examining structurally analogous compounds.

A. Anticancer Activity: A Multifaceted Approach

The phenoxymethyl oxirane scaffold, particularly with the inclusion of halogens, is anticipated to exhibit significant anticancer properties through several mechanisms:

-

Alkylation and DNA Damage: The electrophilic nature of the oxirane ring allows it to act as an alkylating agent, forming covalent adducts with nucleophilic sites on DNA and proteins. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5] Studies on simple oxiranes have demonstrated their ability to induce apoptosis at concentrations below their cytotoxic threshold.[4][5]

-

Enzyme Inhibition: Halogenated aromatic compounds have shown potent inhibitory activity against a range of enzymes crucial for cancer cell proliferation and survival. For instance, halogenated chalcones, which also possess a phenoxy-like moiety, have been reported to inhibit kinases such as p38α MAPK, leading to decreased cell proliferation.[10][11] It is plausible that halogenated phenoxymethyl oxiranes could similarly target key signaling pathways in cancer cells.

-

Induction of Oxidative Stress: Some halogenated compounds can induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptotic pathways.[10][11]

Structure-Activity Relationship (SAR) Insights:

Based on studies of related compounds, the following SAR trends can be predicted for the anticancer activity of halogenated phenoxymethyl oxiranes:

-

Position of Halogenation: The position of the halogen on the phenyl ring is expected to be a critical determinant of activity. Studies on halogenated phenoxypropanolamines suggest that 2,5-dihalogenation leads to more potent beta-adrenolytic effects than 2,4- or 3,4-dihalogenation.[9] A similar positional dependence is likely to be observed for anticancer activity.

-

Nature of the Halogen: The type of halogen (F, Cl, Br, I) will influence the compound's lipophilicity and electronic properties, thereby affecting its cellular uptake and target binding. For instance, in halogenated chalcones and flavonols, the antiproliferative activity was found to increase in the order F < Cl < Br.[7]

-

Stereochemistry of the Oxirane Ring: The stereochemistry of the oxirane ring can significantly impact biological activity, as demonstrated in the case of diastereoisomeric 3-bromo-1,2-epoxycyclohexanes, where the trans isomer was more mutagenic than the cis isomer.[8] This is likely due to differential interactions with metabolic enzymes.[8]

B. Antimicrobial Activity: A Broad Spectrum of Possibilities

Halogenated compounds have a long history of use as antimicrobial agents.[6] The incorporation of a halogen into the phenoxymethyl oxirane scaffold is likely to confer potent antimicrobial properties.

-

Mechanism of Action: The antimicrobial activity could arise from multiple mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with DNA replication. The oxirane ring could act as an alkylating agent, inactivating key microbial proteins and enzymes.

-

Spectrum of Activity: It is anticipated that these compounds could exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is supported by the observed antimicrobial activity of polymers derived from glycidyl methacrylate, a related epoxide. The synergistic antimicrobial effect observed with glycidyltrimethylammonium chloride and silver nanoparticles further highlights the potential of the glycidyl moiety in antimicrobial applications.

SAR Insights for Antimicrobial Activity:

-

Lipophilicity and Membrane Permeation: The increased lipophilicity conferred by halogens could enhance the ability of the compounds to penetrate the lipid-rich cell walls of bacteria, particularly Gram-negative bacteria.

-

Target Specificity: The specific halogen and its position could influence the compound's affinity for microbial targets, leading to variations in the spectrum of activity.

IV. Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of novel halogenated phenoxymethyl oxiranes, a series of well-established in vitro assays are recommended.

A. Anticancer Activity Assessment

1. Cytotoxicity and Antiproliferative Assays:

-

MTT Assay: To determine the concentration-dependent cytotoxic effect on various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and normal cell lines (for selectivity).[10]

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

2. Apoptosis Assays:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

-

Protocol:

-

Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

-

Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[4][5]

-

Protocol:

-

Lyse the treated cells to release cellular proteins.

-

Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate.

-

Measure the fluorescence or absorbance to quantify caspase-3 activity.

-

-

3. Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining and Flow Cytometry: To determine the effect of the compounds on cell cycle progression.[10][11]

-

Protocol:

-

Treat cells with the test compounds for 24 hours.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase A and stain with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

B. Antimicrobial Activity Assessment

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Broth Microdilution Method: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol:

-